molecular formula C10H12O2S B13638540 1-(5-Methylthiophen-2-yl)pentane-1,3-dione

1-(5-Methylthiophen-2-yl)pentane-1,3-dione

Cat. No.: B13638540
M. Wt: 196.27 g/mol
InChI Key: QIIBHXMACWZTGA-UHFFFAOYSA-N
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Description

1-(5-Methylthiophen-2-yl)pentane-1,3-dione is a diketone derivative featuring a pentane-1,3-dione backbone substituted at the 1-position with a 5-methylthiophen-2-yl group. The compound’s structure combines the electron-rich, sulfur-containing thiophene ring with two ketone groups, which confer unique electronic and steric properties. Thiophene derivatives are widely studied for their applications in pharmaceuticals, materials science, and coordination chemistry due to their aromaticity and sulfur’s polarizability .

Properties

Molecular Formula

C10H12O2S

Molecular Weight

196.27 g/mol

IUPAC Name

1-(5-methylthiophen-2-yl)pentane-1,3-dione

InChI

InChI=1S/C10H12O2S/c1-3-8(11)6-9(12)10-5-4-7(2)13-10/h4-5H,3,6H2,1-2H3

InChI Key

QIIBHXMACWZTGA-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)CC(=O)C1=CC=C(S1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Methylthiophen-2-yl)pentane-1,3-dione typically involves the reaction of 5-methylthiophene-2-carboxylic acid with appropriate reagents to introduce the pentane-1,3-dione moiety. Common synthetic routes include:

Industrial Production Methods: Industrial production of 1-(5-Methylthiophen-2-yl)pentane-1,3-dione may involve large-scale adaptations of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms are often employed to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-(5-Methylthiophen-2-yl)pentane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the diketone moiety can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of alcohols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed:

Scientific Research Applications

1-(5-Methylthiophen-2-yl)pentane-1,3-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(5-Methylthiophen-2-yl)pentane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(5-Methylthiophen-2-yl)pentane-1,3-dione with structurally related diketones, highlighting substituent effects, physical properties, and reactivity:

Compound Name Substituent Molecular Formula Molecular Weight Boiling Point (°C) Density (g/cm³) pKa Key Reactivity/Applications
1-(5-Methylthiophen-2-yl)pentane-1,3-dione 5-Methylthiophen-2-yl C₁₀H₁₂O₂S 196.26 Not reported Not reported Not reported Potential ligand, medicinal chemistry
1-(4-Bromophenyl)pentane-1,3-dione 4-Bromophenyl C₁₁H₁₁BrO₂ 255.11 Not reported Not reported Not reported Nucleophilic addition, enolate formation
1-(4-Fluorophenyl)-4-methylpentane-1,3-dione 4-Fluorophenyl, 4-methyl C₁₂H₁₃FO₂ 208.23 100–110 (1 Torr) 1.103 9.06 Synthetic intermediates
1-(4-Methylphenyl)pentane-1,3-dione 4-Methylphenyl C₁₂H₁₄O₂ 190.24 Not reported Not reported Not reported Research chemical

Structural and Electronic Effects

  • Thiophene vs. This contrasts with bromophenyl (electron-withdrawing) and methylphenyl (electron-donating) groups, which modulate diketone electrophilicity .

Physical and Chemical Properties

  • Acidity (pKa): The fluorophenyl derivative’s pKa of 9.06 reflects electron-withdrawing effects stabilizing the enolate, a trend less pronounced in electron-donating substituents like methylphenyl .

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